molecular formula C10H12FNO4S B6634983 2-[(4-Fluoro-2,6-dimethylphenyl)sulfonylamino]acetic acid

2-[(4-Fluoro-2,6-dimethylphenyl)sulfonylamino]acetic acid

Cat. No. B6634983
M. Wt: 261.27 g/mol
InChI Key: RVTHDVYIEYZREQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(4-Fluoro-2,6-dimethylphenyl)sulfonylamino]acetic acid, commonly known as FDM-SA, is a synthetic compound used in scientific research. It belongs to the class of sulfonamides and has been found to exhibit various biochemical and physiological effects.

Mechanism of Action

FDM-SA works by inhibiting the activity of carbonic anhydrase IX (CAIX), an enzyme that is overexpressed in certain types of cancer cells. By inhibiting CAIX, FDM-SA induces apoptosis in cancer cells, leading to their death. FDM-SA has also been found to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, by blocking the NF-κB signaling pathway.
Biochemical and Physiological Effects:
FDM-SA has been found to exhibit various biochemical and physiological effects. It has been shown to reduce the growth and proliferation of cancer cells, induce apoptosis, and inhibit the production of pro-inflammatory cytokines. Additionally, FDM-SA has been found to reduce pain in animal models.

Advantages and Limitations for Lab Experiments

One advantage of using FDM-SA in lab experiments is its ability to selectively target cancer cells that overexpress CAIX, while sparing normal cells. This makes it a potentially effective and safe treatment for cancer. However, one limitation of using FDM-SA is its relatively low potency compared to other CAIX inhibitors. Additionally, more research is needed to determine the optimal dosage and administration of FDM-SA for different types of cancer.

Future Directions

There are several future directions for research on FDM-SA. One direction is to explore its potential as a therapeutic agent for other diseases, such as inflammatory bowel disease and arthritis. Another direction is to investigate its mechanism of action in more detail, particularly its effects on the NF-κB signaling pathway. Additionally, more research is needed to optimize the synthesis method of FDM-SA and improve its potency as a CAIX inhibitor.

Synthesis Methods

FDM-SA can be synthesized through a multistep process that involves the reaction of 4-fluoro-2,6-dimethylphenol with chlorosulfonic acid to form 4-fluoro-2,6-dimethylphenylsulfonic acid. This intermediate is then reacted with potassium hydroxide and chloroacetic acid to produce FDM-SA.

Scientific Research Applications

FDM-SA has been used in various scientific research studies, including cancer research, inflammation, and pain management. In cancer research, FDM-SA has been found to inhibit the growth of cancer cells by inducing apoptosis. It has also been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. Additionally, FDM-SA has been used as a potential analgesic agent, as it has been found to reduce pain in animal models.

properties

IUPAC Name

2-[(4-fluoro-2,6-dimethylphenyl)sulfonylamino]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12FNO4S/c1-6-3-8(11)4-7(2)10(6)17(15,16)12-5-9(13)14/h3-4,12H,5H2,1-2H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVTHDVYIEYZREQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1S(=O)(=O)NCC(=O)O)C)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12FNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(4-Fluoro-2,6-dimethylphenyl)sulfonylamino]acetic acid

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